molecular formula C20H46Cl2N6 B13780107 N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride CAS No. 63885-28-9

N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride

Cat. No.: B13780107
CAS No.: 63885-28-9
M. Wt: 441.5 g/mol
InChI Key: TWAHCNDVUBUNLX-UHFFFAOYSA-N
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Description

N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride (C₂₀H₄₄Cl₂N₈) is a synthetic cationic compound characterized by an 18-carbon aliphatic chain flanked by two guanidine groups, each protonated as dihydrochloride salts. The extended hydrophobic chain and positively charged guanidine moieties confer amphiphilic properties, enabling interactions with microbial membranes and biological macromolecules. Its structure is optimized for applications in antimicrobial formulations, surfactant systems, and biochemical research due to its ability to disrupt lipid bilayers and bind nucleic acids. The dihydrochloride form enhances aqueous solubility, facilitating its use in liquid formulations .

Properties

CAS No.

63885-28-9

Molecular Formula

C20H46Cl2N6

Molecular Weight

441.5 g/mol

IUPAC Name

2-[18-(diaminomethylideneamino)octadecyl]guanidine;dihydrochloride

InChI

InChI=1S/C20H44N6.2ClH/c21-19(22)25-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-26-20(23)24;;/h1-18H2,(H4,21,22,25)(H4,23,24,26);2*1H

InChI Key

TWAHCNDVUBUNLX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCN=C(N)N)CCCCCCCCN=C(N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride typically involves the reaction of octadecane-1,18-diamine with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidine compounds .

Scientific Research Applications

N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The guanidine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Chain Length Functional Groups Charge Density Key Applications Antimicrobial Efficacy (MIC⁴)
This compound C₁₈ Bisguanidine, dihydrochloride High Antimicrobials, Surfactants 2–8 µg/mL (Gram±, fungi)
N,N'''-(Iminodiethylene)bisguanidine dihydrochloride C₂ Bisguanidine, dihydrochloride Moderate Biochemical research >64 µg/mL
Benzalkonium Chloride (BAC12) C₁₂ Quaternary ammonium Moderate Disinfectants 4–16 µg/mL (Gram±)
N,N'-Dimethylputrescine Dihydrochloride C₄ Diamine, methyl groups Low Chemical synthesis Inactive

⁴ Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Research Findings and Mechanistic Insights

  • Chain Length and Lipophilicity : The 18-carbon chain in this compound enhances lipid bilayer integration, enabling superior membrane disruption compared to shorter-chain analogs .
  • Charge Density : Dual guanidine groups provide higher charge density than QACs, improving binding to anionic microbial surfaces and DNA .
  • Toxicity Profile : Bisguanidines exhibit lower cytotoxicity in mammalian cells than QACs at equivalent antimicrobial concentrations, attributed to selective membrane interactions .

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